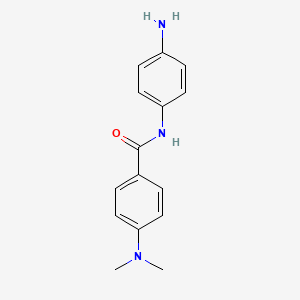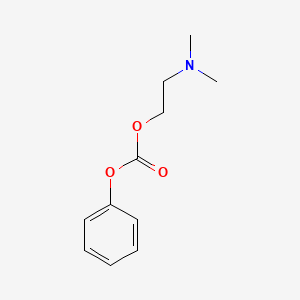
3-Ethyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methoxyaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-Ethyl-4-methoxyaniline involves the nitration of 3-ethyl-4-methoxybenzene to form 3-ethyl-4-methoxynitrobenzene, followed by reduction to the corresponding aniline.
Direct Amination: Another method involves the direct amination of 3-ethyl-4-methoxybenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced by catalytic hydrogenation of 3-ethyl-4-methoxynitrobenzene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Reductive Amination: Another industrial method involves reductive amination of 3-ethyl-4-methoxybenzaldehyde using ammonia and a reducing agent like sodium borohydride (NaBH4).
化学反応の分析
Types of Reactions:
Oxidation: 3-Ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, such as N-alkylated anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: N-alkylated anilines.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: 3-Ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of aromatic amines in biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
作用機序
Molecular Targets and Pathways:
類似化合物との比較
4-Methoxyaniline:
3-Ethylaniline: This compound has an ethyl group at the meta position relative to the amino group.
Uniqueness:
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
3-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3,10H2,1-2H3 |
InChIキー |
ZWVYDKVOUIDDFR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)

![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
![N-(3-bromophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8579900.png)


